molecular formula C11H5ClF5N3O2 B1523960 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1269152-14-8

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1523960
CAS RN: 1269152-14-8
M. Wt: 341.62 g/mol
InChI Key: FEFBGLUZCKPGJA-UHFFFAOYSA-N
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Description

“1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C11H5ClF5N3O2 . It is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of TFMP derivatives, such as the compound , is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a ring-shaped carbon-containing structure. It also contains three fluorine atoms, a methyl group, and a carboxylic acid group .

Scientific Research Applications

Synthesis and Crystal Structure

  • The synthesis of pyrazole derivatives, including those structurally related to 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, has been explored, revealing insights into their molecular structure and properties. Studies on similar compounds involved characterization using NMR, IR spectroscopy, and X-ray diffraction, providing a foundation for understanding the physical and chemical properties of these compounds (Shen et al., 2012).

Functionalization Reactions

  • Research on the functionalization of pyrazole-carboxylic acids has demonstrated various chemical reactions, forming different products under specific conditions. These studies provide valuable information on the reactivity and potential applications of pyrazole derivatives (Yıldırım et al., 2005).

Applications in Coordination Polymers

  • The use of pyrazole-carboxylate type ligands, closely related to the target compound, in the synthesis of coordination complexes offers insights into the formation of diverse structural types with potential applications in material science (Zhao et al., 2014).

Optical Properties and Photoluminescence

  • Studies have explored the synthesis and optical properties of pyrazole derivatives, highlighting their potential in photoluminescence applications. Such research contributes to the understanding of how substituents affect absorption and emission properties (Ge et al., 2014).

Antiproliferative Activities

  • Research on pyrazole-3-carboxylic acid derivatives has revealed their antiproliferative activities against various human cancer cell lines, suggesting their potential in cancer treatment (Pirol et al., 2014).

Synthesis of Intermediate Compounds

  • The synthesis of intermediate compounds structurally related to the target molecule has been studied, contributing to the development of new synthetic pathways and potential applications in various fields (Hai-jun, 2009).

Future Directions

Trifluoromethylpyridine and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production. Therefore, the study and application of these compounds are expected to continue to grow in the future .

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF5N3O2/c12-6-1-4(11(15,16)17)2-18-9(6)20-7(8(13)14)5(3-19-20)10(21)22/h1-3,8H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFBGLUZCKPGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C(=C(C=N2)C(=O)O)C(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

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